2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring fused with a cyclopentane ring The presence of a fluorophenyl group at the 2-position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-fluoroaniline with cyclopentanone in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Studied for its antitubercular properties.
4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antiviral activity.
Uniqueness
2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C13H12FN3 |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12FN3/c14-9-4-1-3-8(7-9)13-16-11-6-2-5-10(11)12(15)17-13/h1,3-4,7H,2,5-6H2,(H2,15,16,17) |
InChI Key |
YZWZFJLWLQNFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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